molecular formula C14H9Cl2N5O B15159899 N-(2,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide CAS No. 651769-80-1

N-(2,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide

Cat. No.: B15159899
CAS No.: 651769-80-1
M. Wt: 334.2 g/mol
InChI Key: WUSVWNYAIOXKBI-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide: is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a tetrazole ring and dichlorophenyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Coupling Reaction: The tetrazole derivative is then coupled with 2,4-dichlorophenylamine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Final Product Formation: The resulting intermediate is then reacted with benzoyl chloride to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where the dichlorophenyl group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Various nucleophiles, catalysts, and solvents depending on the desired substitution.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the dichlorophenyl group.

Scientific Research Applications

Chemistry: N-(2,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.

Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.

Industry: In industrial applications, this compound can be used in the production of specialty chemicals, agrochemicals, and polymers.

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The tetrazole ring and dichlorophenyl group contribute to its binding affinity and specificity. The compound may modulate biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

  • N-(2,4-dichlorophenyl)-4-(1H-tetrazol-5-yl)benzamide
  • N-(2,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzoic acid
  • N-(2,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzylamine

Comparison: N-(2,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide is unique due to the presence of both the tetrazole ring and dichlorophenyl group. This combination imparts distinct chemical and biological properties compared to similar compounds. For instance, the benzamide derivative may exhibit different solubility, stability, and reactivity profiles compared to its benzoic acid or benzylamine counterparts.

Properties

CAS No.

651769-80-1

Molecular Formula

C14H9Cl2N5O

Molecular Weight

334.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-4-(2H-tetrazol-5-yl)benzamide

InChI

InChI=1S/C14H9Cl2N5O/c15-10-5-6-12(11(16)7-10)17-14(22)9-3-1-8(2-4-9)13-18-20-21-19-13/h1-7H,(H,17,22)(H,18,19,20,21)

InChI Key

WUSVWNYAIOXKBI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NNN=N2)C(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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